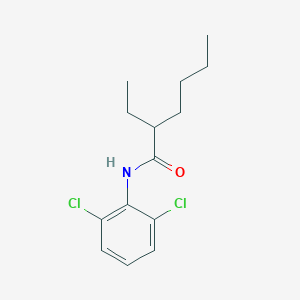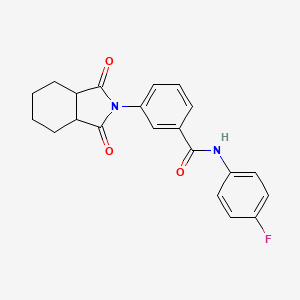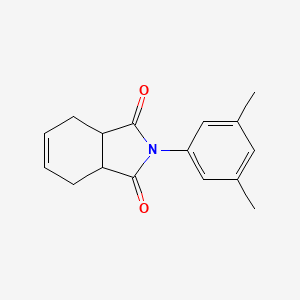
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide
Overview
Description
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound characterized by its unique structural features, which include a cyclopentyl group, a methoxy group, and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves a multi-step process:
Formation of the Intermediate: The initial step often involves the nitration of 2-methoxyphenyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Cyclopentylation: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the nitrated intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the propanamide moiety. This can be achieved by reacting the cyclopentylated nitrophenyl intermediate with propanoyl chloride in the presence of a base such as pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Reduction: 3-cyclopentyl-N-(2-methoxy-4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanoic acid and corresponding amine.
Scientific Research Applications
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and cyclopentyl groups may influence the compound’s binding affinity and specificity towards its targets, potentially affecting signaling pathways and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2-methoxyphenyl)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
3-cyclopentyl-N-(4-nitrophenyl)propanamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
N-(2-methoxy-4-nitrophenyl)propanamide: Lacks the cyclopentyl group, which may influence its pharmacokinetic properties.
Uniqueness
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopentyl group can enhance its lipophilicity, while the nitro and methoxy groups provide sites for further chemical modification and interaction with biological targets.
This compound’s distinct structural features make it a valuable subject of study in various fields, offering opportunities for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
3-cyclopentyl-N-(2-methoxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-14-10-12(17(19)20)7-8-13(14)16-15(18)9-6-11-4-2-3-5-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTOAJUGRWRTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4027656.png)
![N-(2-isopropoxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4027674.png)
![1-(4-tert-butylbenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4027677.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4027679.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4027686.png)
![N-(2-methoxy-4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4027689.png)
![methyl {4-[(2-quinoxalinylamino)sulfonyl]phenyl}carbamate](/img/structure/B4027691.png)
![N-[(4-methoxyphenyl)methyl]-2-phenoxybutanamide](/img/structure/B4027698.png)
![N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B4027699.png)
![2-benzyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4027703.png)

![17-(4-Phenoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4027728.png)


